4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Overview
Description
HEPES is a zwitterionic organic chemical buffering agent . It’s one of the twelve Good’s buffers and is widely used in biological and biochemical research .
Molecular Structure Analysis
The empirical formula for HEPES is C8H18N2O4S . The molecular weight is 238.30 .Physical And Chemical Properties Analysis
HEPES has a useful pH range of 6.8-8.2 . It has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C . The melting point is 212.6 °C .Scientific Research Applications
Interaction and Reactivity Studies
The interaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents, such as (2-aminophenyl)methanol, leads to the formation of complex organic compounds. These reactions are significant for understanding the reactivity of related compounds and can potentially inform the synthesis of novel pharmaceuticals or materials. Quantum-chemical calculations provide insights into the nucleophilicity and electrophilic centers of substrates, offering valuable information for designing targeted chemical reactions (Amalʼchieva et al., 2022).
Crystal Engineering and Structural Analysis
Research on hydroxybenzoic acid derivatives has shown their potential in forming robust cocrystallizing agents with piperazine, leading to diverse structural assemblies. This has implications for developing new materials with specific properties, such as thermal stability, which is crucial for applications in materials science (Wang et al., 2012).
Antimicrobial Activity
Novel fluoroquinolone derivatives incorporating piperazin-1-yl groups have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are foundational for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Srinivasan et al., 2010).
Hemostatic Activity
The synthesis of new compounds in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives and their evaluation for hemostatic activity highlight the potential therapeutic applications of such compounds. Identifying compounds with high hemostatic activity and low acute toxicity is crucial for developing new treatments for bleeding disorders (Pulina et al., 2017).
Synthesis and Characterization
The synthesis and characterization of compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contribute to the expanding database of organic compounds with potential applications in drug design and materials science. Understanding the structural conformations and properties of these compounds is essential for their practical applications (Faizi et al., 2016).
Safety And Hazards
Future Directions
HEPES is a popular choice for buffering cell culture media, offering advantages such as lower cell toxicity in comparison to alternatives like Tris and phosphate . It’s also used in protein purification and extraction protocols, owing to its stability across a broad pH range and minimal metal ion binding .
properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-8-7-11-3-5-12(6-4-11)9(14)1-2-10(15)16/h13H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSAPDTJDBHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366005 | |
Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
CAS RN |
717904-43-3 | |
Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 717904-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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